(2s)-2-(2,4-Dichlorophenoxy)propanoic acid
(2s)-2-(2,4-Dichlorophenoxy)propanoic acid
(S)-dichlorprop is the S- (inactive) enantiomer of dichlorprop. It is a conjugate acid of a (S)-dichlorprop(1-). It is an enantiomer of a (R)-dichlorprop.
Brand Name:
Vulcanchem
CAS No.:
15165-69-2
VCID:
VC0078833
InChI:
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1
SMILES:
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Molecular Formula:
C9H8Cl2O3
Molecular Weight:
235.06 g/mol
(2s)-2-(2,4-Dichlorophenoxy)propanoic acid
CAS No.: 15165-69-2
Main Products
VCID: VC0078833
Molecular Formula: C9H8Cl2O3
Molecular Weight: 235.06 g/mol
CAS No. | 15165-69-2 |
---|---|
Product Name | (2s)-2-(2,4-Dichlorophenoxy)propanoic acid |
Molecular Formula | C9H8Cl2O3 |
Molecular Weight | 235.06 g/mol |
IUPAC Name | (2S)-2-(2,4-dichlorophenoxy)propanoic acid |
Standard InChI | InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1 |
Standard InChIKey | MZHCENGPTKEIGP-YFKPBYRVSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
Description | (S)-dichlorprop is the S- (inactive) enantiomer of dichlorprop. It is a conjugate acid of a (S)-dichlorprop(1-). It is an enantiomer of a (R)-dichlorprop. |
PubChem Compound | 84811 |
Last Modified | Nov 11 2021 |
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